Methyl 5-chloro-2,4-difluorobenzoate
Overview
Description
Methyl 5-chloro-2,4-difluorobenzoate is a chemical compound with the molecular formula C8H5ClF2O2 . It has a molecular weight of 206.58 . The compound is typically stored at temperatures between 2-8°C . It is usually in liquid form at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through a reaction involving quinolin-3-ol and cesium carbonate in pyridine . The mixture is shaken at 120°C for 16 hours . After cooling, the mixture is filtered and evaporated in vacuo. Water is added and the mixture is extracted with EtOAc .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 206.58 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Crystal Structure Analysis
Research conducted by Bin Li and colleagues (2005) explored the structures of various compounds, including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate. This study contributes to the understanding of molecular structures and interactions, which are essential in the development of new materials and pharmaceuticals (Li et al., 2005).
Herbicidal Applications
I. Hwang and colleagues (2005) synthesized a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, which showed potent herbicidal activity and good selectivity for rice. This demonstrates the potential use of methyl 5-chloro-2,4-difluorobenzoate derivatives in agricultural applications (Hwang et al., 2005).
Photocatalytic Degradation
P. Hayati and colleagues (2021) investigated the photocatalytic activity of new nanostructures of an Ag(I) metal–organic framework (Ag-MOF) for the degradation of herbicides. This research is significant for environmental remediation and the efficient treatment of organic pollutants, indicating a potential area where this compound derivatives could be applied (Hayati et al., 2021).
Synthesis of Pharmaceuticals and Herbicides
The synthesis of various derivatives of this compound, such as in the study by Zhou Yu (2002), indicates its importance in the pharmaceutical and agricultural sectors. These derivatives serve as intermediates in the production of herbicides and other valuable chemicals (Yu, 2002).
Safety and Hazards
Methyl 5-chloro-2,4-difluorobenzoate is classified under the GHS07 hazard class . The compound has hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to avoid breathing in the mist, gas, or vapors of the compound . Contact with skin and eyes should also be avoided .
Properties
IUPAC Name |
methyl 5-chloro-2,4-difluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMSJOLPHIRLNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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